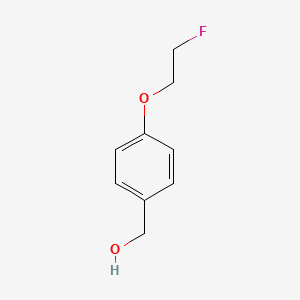

(4-(2-Fluoroethoxy)phenyl)methanol

Descripción general

Descripción

(4-(2-Fluoroethoxy)phenyl)methanol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol It is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Fluoroethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-fluoroethanol in the presence of a suitable base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (4-(2-Fluoroethoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .

Reduction: The compound can be reduced to form various derivatives, such as , using reducing agents like .

Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as and are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

Oxidation: 4-(2-Fluoroethoxy)benzaldehyde, 4-(2-Fluoroethoxy)benzoic acid.

Reduction: 4-(2-Fluoroethoxy)phenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Research

Research indicates that compounds similar to (4-(2-Fluoroethoxy)phenyl)methanol exhibit promising binding affinities to serotonin transporters, which are critical in the treatment of depression and anxiety disorders. For instance, derivatives of this compound have been evaluated for their potential as serotonin transporter imaging agents in positron emission tomography (PET) studies, showing high binding affinities and selective uptake in brain regions associated with mood regulation .

Antiplasmodial Activity

Studies have demonstrated that this compound and its derivatives possess antiplasmodial activity, suggesting potential applications in malaria treatment. These compounds were tested for their inhibitory effects on Plasmodium falciparum, with results indicating significant activity at varying concentrations .

Materials Science

Polymer Development

The unique properties of this compound make it valuable in the development of specialty chemicals and materials. Its ability to enhance bioavailability and metabolic stability suggests potential uses in creating advanced polymers and coatings that require specific chemical resistance or functional properties .

Table 1: Binding Affinities to Serotonin Transporters

| Compound | Binding Affinity (Ki, nM) | Brain Uptake (% dose/g) |

|---|---|---|

| This compound | 0.07 - 1.5 | 1.12 - 2.23 |

| [18F] labeled analogs | 0.74 - 2.2 | High retention |

Table 2: Antiplasmodial Activity

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| This compound | 100 - 0.78 | Moderate to High |

Case Study 1: PET Imaging Agents

A series of ligands derived from this compound were developed as PET imaging agents targeting serotonin transporters. These compounds demonstrated high binding affinities and effective brain uptake in rat models, indicating their potential utility in neuroimaging applications .

Case Study 2: Antimalarial Screening

In a study focused on antimalarial drug discovery, derivatives of this compound were synthesized and screened for activity against Plasmodium falciparum. The results showed significant inhibitory effects, warranting further investigation into their mechanisms and potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of (4-(2-Fluoroethoxy)phenyl)methanol is primarily related to its ability to interact with various molecular targets. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In medicinal chemistry, these interactions can affect the compound’s pharmacokinetics and pharmacodynamics .

Comparación Con Compuestos Similares

- (4-(2-Methoxyethoxy)phenyl)methanol

- (4-(2-Chloroethoxy)phenyl)methanol

- (4-(2-Bromoethoxy)phenyl)methanol

Comparison: Compared to its analogs, (4-(2-Fluoroethoxy)phenyl)methanol is unique due to the presence of the fluorine atom in the ethoxy group. This fluorine atom can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity .

Actividad Biológica

(4-(2-Fluoroethoxy)phenyl)methanol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C9H11F O2

- Molecular Weight : 172.19 g/mol

- CAS Number : 93613-03-7

The presence of the fluoroethoxy group enhances the compound's bioavailability and metabolic stability, making it a valuable candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluoroethoxy group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity to target proteins or receptors.

Key Interactions:

- Hydrogen Bonding : Enhances binding to target enzymes or receptors.

- Hydrophobic Interactions : Improves membrane permeability and cellular uptake.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, chalcones containing a 2-fluoroethoxy group have shown enhanced inhibitory effects against various pathogens .

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated that this compound could inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis .

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Enzyme Inhibition | High |

Case Studies

- Antimicrobial Study :

- Cancer Cell Proliferation :

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| (4-(2-Methoxyethoxy)phenyl)methanol | Moderate Anticancer | |

| (4-(2-Chloroethoxy)phenyl)methanol | Low Antimicrobial | |

| (4-(2-Bromoethoxy)phenyl)methanol | High Anticancer |

Propiedades

IUPAC Name |

[4-(2-fluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZQAFXCQPFIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.